molecular formula C8H9ClFNO B13309269 4-(1-Aminoethyl)-2-chloro-5-fluorophenol

4-(1-Aminoethyl)-2-chloro-5-fluorophenol

Cat. No.: B13309269
M. Wt: 189.61 g/mol
InChI Key: WTNBYBFCBXPLFZ-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chloro-5-fluorophenol is an organic compound that features a phenol group substituted with an aminoethyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(1-Aminoethyl)-2-chloro-5-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
  • 4-(1-Aminoethyl)-2-chloro-5-bromophenol
  • 4-(1-Aminoethyl)-2-chloro-5-iodophenol

Uniqueness

4-(1-Aminoethyl)-2-chloro-5-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chloro-5-fluorophenol

InChI

InChI=1S/C8H9ClFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3

InChI Key

WTNBYBFCBXPLFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)O)Cl)N

Origin of Product

United States

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